Sedaxane

Overview

Description

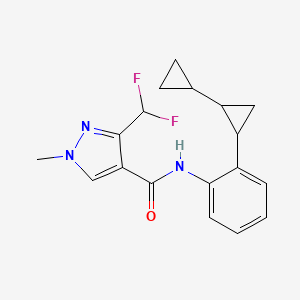

Sedaxane (ISO common name) is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta for seed treatment. Its chemical structure comprises two trans-isomers (80–100%) and two cis-isomers (0–20%) of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxanilide derivatives . This compound targets fungal mitochondrial complex II (succinate dehydrogenase), disrupting cellular respiration and energy production in pathogens . It is primarily used to control seed- and soil-borne fungi, including Rhizoctonia solani, Ustilago nuda, and Tilletia caries, while demonstrating biostimulant effects on plant growth .

This compound exhibits systemic translocation within plants, with residues predominantly localized in foliage (12–52% of total radioactive residues, TRR) and minimal translocation into seeds (e.g., soybean, canola) . Its metabolic pathway is consistent across crops, yielding metabolites like CSCD465008 (N-desmethyl pyrazole acid) in soybean and soil . The residue definition for enforcement is "this compound (sum of isomers)" due to its stability during processing and metabolic similarity in rotational crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sedaxane involves combining the acid chloride of pyrazole carboxylic acid with a novel amine derivative. This amine derivative is synthesized from 2-chlorobenzaldehyde through a base-catalyzed aldol condensation with cyclopropyl methyl ketone, forming an α,β-unsaturated carbonyl compound. This compound is then combined with hydrazine to produce a dihydropyrazole derivative. Further treatment with potassium hydroxide forms the second cyclopropyl ring, and the resulting material is converted to the aniline required for this compound formation via Buchwald–Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by hydroxylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for agricultural applications. The process involves stringent quality control measures to maintain the efficacy of the fungicide.

Chemical Reactions Analysis

Types of Reactions: Sedaxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a fungicide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The primary products formed from these reactions are derivatives of this compound that retain its fungicidal properties. These derivatives can be tailored for specific applications in agriculture.

Scientific Research Applications

Sedaxane is a broad-spectrum fungicide used as a seed treatment to protect crops from seed- and soil-borne diseases . Developed by Syngenta Crop Protection, it provides both local and systemic protection to the seed and roots of various crops . this compound's effectiveness and crop tolerance make it suitable for use in a wide variety of crops .

Spectrum of Activity

This compound is effective against several seed-borne and soil-borne fungi :

- Seed-borne fungi: Ustilago nuda, Tilletia caries, Monographella nivalis, and Pyrenophora graminea .

- Soil-borne fungi: Rhizoctonia solani, R. cerealis, and Typhula incarnata .

Application and Benefits

- Seed Treatment: this compound is primarily used as a seed treatment, protecting seeds and seedlings from fungal pathogens .

- Disease Control: It effectively controls diseases caused by Rhizoctonia spp. and provides protection against snow mold under high disease pressure .

- Yield Increase: Field trials have demonstrated that this compound efficacy against Rhizoctonia spp. results in increased crop yield compared to untreated crops .

- Resistance Management: this compound can be combined with other fungicides like fludioxonil for resistance management, especially against pathogens with a potential for resistance development, such as M. nivalis .

- Biostimulant Effects: Studies indicate this compound has biostimulant properties, enhancing root development, nutrient uptake, and overall plant growth . It exhibits auxin-like and gibberellin-like effects, promoting root length, area, and protein accumulation .

Case Studies

- Maize Seedlings: Research on maize seedlings showed that this compound significantly increased root length (+60%), area (+45%), and forks (+51%) at an intermediate dose (75 μg a.i. seed -1) compared to untreated controls . It also enhanced leaf and root glutamine synthetase activity, leading to greater protein accumulation .

- Oilseed Rape: Studies on oilseed rape (Brassica napus) have explored this compound's ability to control Rhizoctonia solani and its biostimulant effects, comparing it to traditional fungicides like Thiram .

- Wheat: Previous research has shown that wheat responds positively to this compound, exhibiting greater biomass, improved growth, and enhanced drought resistance .

Regulatory Considerations

Mechanism of Action

Sedaxane exerts its fungicidal effects by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain and oxidative phosphorylation. This inhibition disrupts the tricarboxylic acid cycle, leading to impaired energy production in fungal cells, ultimately causing their death . The molecular targets of this compound include the succinate dehydrogenase complex in the fungal mitochondria .

Comparison with Similar Compounds

Sedaxane belongs to the pyrazole-carboxamide class of SDHIs. Key comparisons with structurally or functionally related fungicides are outlined below:

Table 1: Comparative Overview of this compound and Similar SDHI Fungicides

Key Differentiators

Application Specificity: this compound is optimized for seed treatment, combining systemic action with physicochemical properties ideal for root and seedling protection . In contrast, Isopyrazam and Solatenol™ are primarily foliar-applied . this compound’s seed treatment efficacy against Rhizoctonia is superior to older SDHIs like Thiram, reducing pathogen DNA in oilseed rape by >90% .

Biostimulant Activity: this compound uniquely enhances root architecture (e.g., +60% root length in maize) and nitrogen assimilation via glutamine synthetase (GS) upregulation . It also increases antioxidant phenolic acids (e.g., caffeic acid by 41–58%) . No similar effects are documented for Isopyrazam or Solatenol™. Dose-dependent effects: this compound’s biostimulation peaks at intermediate doses (75 μg/seed), whereas higher doses (150 μg/seed) may saturate benefits .

This compound’s residue definition includes isomers, avoiding enantiomer-specific degradation issues observed in chiral fungicides like penconazole .

Toxicity and Environmental Impact: this compound’s acute aquatic toxicity (GHS Category 1) exceeds that of Penflufen but aligns with Isopyrazam . Rodent liver tumorigenicity via CAR/PXR activation is deemed non-relevant to humans, a safety advantage over older SDHIs with less characterized modes of action .

Research Findings

- Efficacy Against Resistant Strains: this compound’s novel binding to SDH subunit C (SDHC) reduces cross-resistance risk compared to SDHBs (e.g., boscalid) .

- Synergy in Mixtures : this compound combined with fludioxonil increases stomatal conductance (+120%) and CO₂ assimilation (+78%) in Rhizoctonia-infected soil, outperforming solo applications .

- Regulatory Status : this compound holds EU MRLs (Annex IIIA, Regulation EC/396/2005) and Codex limits (CXLs), reflecting its well-characterized residue profile .

Biological Activity

Sedaxane is a novel broad-spectrum fungicide developed by Syngenta, primarily used for seed treatment to control a variety of seed- and soil-borne diseases. Its biological activity is characterized by its mode of action, physiological effects on plants, and potential biostimulant properties.

This compound operates by inhibiting respiration in fungi through its binding to the succinate dehydrogenase complex within the mitochondrial respiratory chain. This mechanism disrupts the energy production process in fungal cells, leading to their death. It is effective against a range of pathogens including:

- Seed-borne fungi :

- Ustilago nuda

- Tilletia caries

- Monographella nivalis

- Soil-borne fungi :

Biostimulant Properties

Recent studies have highlighted the biostimulant effects of this compound, particularly in enhancing plant growth and physiological responses. For instance, research conducted on maize seedlings demonstrated significant morphological changes when treated with this compound at varying doses (25, 75, and 150 μg a.i. seed^-1). Key findings include:

- Root Growth :

- Increased root length by 60%

- Enhanced root area by 45%

- Increased root forks by 51%

These enhancements were most pronounced at intermediate doses, suggesting a dose-response relationship .

Physiological Changes

This compound treatment also resulted in increased activity of key enzymes involved in nitrogen metabolism:

- Glutamine Synthetase (GS) : Enhanced activity leading to greater protein accumulation.

- Glutamate Synthase (GOGAT) : Activity remained relatively unchanged, indicating a specific enhancement effect from this compound .

Study on Oilseed Rape

A study focusing on oilseed rape (Brassica napus) demonstrated that this compound not only controlled Rhizoctonia infections but also promoted root and shoot growth. The results indicated that this compound could significantly stimulate leaf area in non-inoculated soils compared to conventional fungicides like Thiram .

Maize Seed Treatment Study

In another investigation, the biostimulant effects of this compound were assessed through bioassays using watercress (Lepidium sativum) and lettuce (Lactuca sativa). The study measured reductions in root growth and increases in shoot length as indicators of auxin-like and gibberellin-like activities respectively. The results confirmed that this compound exhibits significant hormonal activity that benefits plant growth .

Comparative Analysis of this compound with Other Fungicides

| Fungicide | Target Pathogens | Mode of Action | Biostimulant Effect |

|---|---|---|---|

| This compound | Ustilago nuda, R. solani | Inhibits succinate dehydrogenase | Yes |

| Thiram | Various soil-borne fungi | Multi-site action | Limited |

| Fludioxonil | Fungal pathogens | Inhibits fungal cell wall synthesis | Moderate |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to model the concentration-response relationship of Sedaxane in plant root development studies?

- Category : Basic experimental design.

- Answer : Use logarithmic regression models to analyze root length responses across concentration gradients. For example, demonstrates that this compound's effect on maize root length follows the equation (), while IAA shows a stronger linear fit (). Ensure replicates for statistical validity and include controls (e.g., untreated seeds) to isolate treatment effects. Dose ranges should span orders of magnitude (e.g., 0.01–10 g L⁻¹) to capture nonlinear trends .

Q. How can researchers validate the efficacy of this compound as a seed-treatment fungicide in controlled environments?

- Pathogen inoculation : Apply soil-borne fungi (e.g., Rhizoctonia solani) to mimic field conditions.

- Treatment application : Use seed-coating methods with this compound at recommended rates (e.g., 9.7 g a.s./100 kg seeds).

- Assessment metrics : Measure disease incidence, seedling emergence, and root biomass. Field validation should follow OECD/EPPO guidelines for agrochemical testing .

Q. What analytical methods are used to quantify this compound residues in crops for regulatory compliance?

- Category : Basic residue analysis.

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its isomers. Compliance with maximum residue limits (MRLs, e.g., 0.02 ppm for tuber crops) requires validation via recovery studies (spiked samples) and interlaboratory reproducibility checks, as per EU and Canadian regulations .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects on root development (e.g., inhibition in maize vs. promotion in wheat) be reconciled methodologically?

- Category : Advanced data contradiction analysis.

- Answer :

- Dose-response specificity : Compare concentration ranges; this compound at low doses (e.g., <1 g L⁻¹) may stimulate growth ( ), while higher doses inhibit it ( ).

- Species-specific responses : Conduct cross-species experiments under standardized conditions (e.g., pH, soil type).

- Mechanistic studies : Use transcriptomics to identify gene networks affected by this compound in different crops .

Q. What in vitro and computational tools are available to study this compound’s mode of action (MOA) in rodent liver tumorigenesis?

- Category : Advanced toxicology.

- Answer :

- Nuclear receptor assays : Use CAR/PXR transactivation assays to detect receptor activation ( ).

- Toxicogenomics : Compare this compound-exposed liver transcriptomes to established biomarker signatures (e.g., 83-gene CAR signature).

- Toxicokinetics : Measure species-specific blood Cₘₐₓ levels to assess metabolic differences (e.g., mice vs. rats). These methods reduce reliance on in vivo studies per Tox21 principles .

Q. How can researchers integrate omics data to assess this compound’s resistance risk in fungal populations?

- Category : Advanced resistance management.

- Answer :

- Mutagenesis screens : Identify SDH (succinate dehydrogenase) mutations in pathogens like Monographella nivalis.

- RNA-seq : Profile fungal gene expression under sublethal this compound exposure to detect stress-response pathways.

- Field monitoring : Combine with fludioxonil (a non-SDHI fungicide) in seed treatments to delay resistance, as shown in .

Q. Methodological Tables

Table 1. Key Parameters for this compound Concentration-Response Studies

| Parameter | This compound ( ) | IAA ( ) |

|---|---|---|

| Regression Model | ||

| 0.79 | 0.99 | |

| Significant p-value | 0.02 | 0.00 |

Table 2. This compound Metabolism in Crops ( )

| Crop | Primary Metabolite | % TRR (Total Radioactive Residue) |

|---|---|---|

| Spring Wheat | Parent this compound (isomers) | 12–23% |

| Soybean | N-desmethyl pyrazole acid | 12% |

| Canola | Not translocated | <LOQ |

Properties

IUPAC Name |

N-[2-(2-cyclopropylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJQCBDIXRIYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058207 | |

| Record name | Sedaxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874967-67-6 | |

| Record name | Sedaxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874967-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedaxane [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874967676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedaxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sedaxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEDAXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ33J8Z9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.